Zirconium silicate

Overview

Description

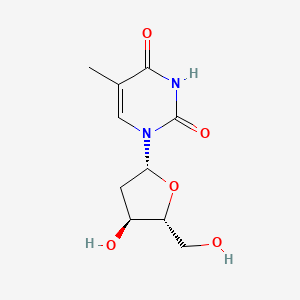

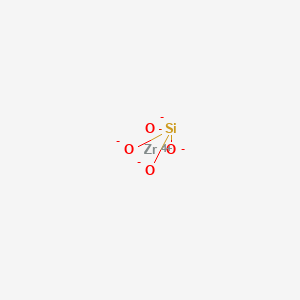

Zirconium silicate, also known as zirconium orthosilicate, is a chemical compound with the formula ZrSiO4 . It occurs naturally as zircon, a silicate mineral . The compound is usually colorless, but impurities can induce various colorations . It is insoluble in water, acids, alkali, and aqua regia .

Synthesis Analysis

Zirconium silicate occurs naturally as the mineral zircon . It can be mined from sand deposits and separated by gravity . It can also be synthesized by fusing SiO2 and ZrO2 in an arc furnace, or by reacting a zirconium salt with sodium silicate in an aqueous solution .Molecular Structure Analysis

Zirconium silicate consists of one zirconium atom, one silicon atom, and four oxygen atoms . The crystalline structure of this silicate mineral is tetragonal, comprising silicon-oxygen tetrahedra .Chemical Reactions Analysis

Zirconium silicate is chemically inert and resistant to heat, making it ideal for use in high-temperature applications . Various reaction parameters such as zirconia salts, pH, reaction time, and temperature can influence the morphology and size range of nanoparticles .Physical And Chemical Properties Analysis

Zirconium silicate appears as a colorless crystal, but impurities can result in variants that are brown, red, yellow, or green . It has a high melting point and hardness, making it useful in many industrial applications . It is chemically inert and resistant to heat, as well as to corrosion by many common acids and alkalis .Scientific Research Applications

Dental Applications

One notable application of zirconium silicate is in the field of dentistry, particularly in products like Biodentine. This material is a calcium silicate-based product containing zirconium oxide radiopacifier, designed specifically as a "dentine replacement" material. It owes its enhanced physical and biological properties to the finer particle size, purity of tricalcium silicate, and the addition of zirconium oxide as radiopacifier (Rini et al., 2021).

Nuclear Power Applications

Zirconium silicate is significant in the development of materials for nuclear power programs. Research focusing on zirconium alloys for structural applications in nuclear reactors highlights its importance. Zirconium alloys have been developed for in-core materials in nuclear reactors, demonstrating zirconium silicate's utility in high-performance and high-safety environments (A. K. Suri, 2013).

Radiation Resistant Materials

In the field of electronics, zirconium silicate has been studied for its radiation-resistant properties. A study on zirconium silicate P-MOS capacitors reveals that this material is less sensitive to radiation compared to other dielectrics, making it suitable for use in nuclear reactors and space applications (R. Lok et al., 2020).

Environmental Cleanup

Zirconium silicate nanoparticles have been explored as an efficient adsorbent for the removal of heavy metals like copper, cadmium, and lead from the environment. Its high adsorption capacity and selectivity make it a promising material for environmental cleanup applications (Mahmoud et al., 2015).

Bone Tissue Engineering

In bone tissue engineering, zirconium ions, often incorporated into calcium silicate-based ceramics, have shown promising results in promoting the proliferation and differentiation of human osteoblasts. This application is crucial for dental and orthopedic implants, highlighting the biocompatibility and bioactivity of zirconium silicate (Yongjuan Chen et al., 2015).

Advanced Material Synthesis

Zirconium silicate is utilized in synthesizing advanced materials like mesoporous silicates. Incorporating zirconium into silicates enhances their textural properties and acid sites, making them suitable for various industrial applications, including catalysis (A. Ramanathan et al., 2013).

Industrial Coatings

Zirconium silicate is used as an opacifier and whitening agent in industrial coatings, such as in porcelain tile bodies. It plays a critical role in the aestheticsand functionality of these materials, impacting properties like gloss and color stability (K. Kaczmarczyk et al., 2019).

Optical Fiber Development

In the field of fiber optics, zirconium silicate is explored for its potential to enhance the properties of optical fibers. Research has demonstrated the feasibility of incorporating zirconium ions in silica fibers for use in fiber lasers, enhancing their luminescence properties and operational efficiency (P. Vařák et al., 2020).

Ceramic Material Manufacturing

Zirconium silicate, as a ceramic material, has excellent thermal properties like low thermal conductivity and high thermal shock resistance. It is used in the manufacturing of dense zircon complex shaped parts for various applications (E. Rosado et al., 2022).

Fire Retardant Coatings

Zirconium silicate is also significant in enhancing fire protection performance in intumescent coatings. It improves char expansion and heat shielding, crucial for fire safety applications (S. Ullah et al., 2014).

Catalysis

Mesoporous zirconium silicates with tunable acidity exhibit excellent catalytic activity. These materials are efficient for dehydration reactions due to their unique acid properties and structural characteristics (Hongda Zhu et al., 2016).

Biomedical Applications

In the biomedical field, zirconium silicate has been studied for its potential in creating antimicrobial surfaces on zirconium for implants. The micro-arc oxidation process in a sodium silicate and sodium hydroxide base electrolyte with silver acetate results in effective antimicrobial coatings, beneficial for various medical applications (S. Fidan et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

The demand for zirconium silicate is expected to grow, driven by its wide application scope, particularly in ceramics and refractory materials . Additionally, emerging applications in advanced technologies, such as fuel cells and solar panels, present new opportunities for zircon usage . A recent study has also highlighted the potential of using the crystal structure of cubic zirconium silicate to develop treatments without harmful biological interaction and associated negative side effects .

properties

IUPAC Name |

zirconium(4+);silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O4Si.Zr/c1-5(2,3)4;/q-4;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQYVLUOOAAOGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si]([O-])([O-])[O-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZrSiO4, O4SiZr | |

| Record name | Zirconium orthosilicate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zirconium_orthosilicate | |

| Description | Chemical information link to Wikipedia. | |

| Record name | zirconium(IV) silicate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_silicate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60892246 | |

| Record name | Zirconium silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Dry Powder; Other Solid, Colorless solid; [Merck Index] Grey powder; [MSDSonline], Colorless to greyish-white to red to brown fine powder; Odorless; [Continental Mineral Processing MSDS] | |

| Record name | Zircon (Zr(SiO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H4SiO4), zirconium(4+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium silicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8494 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Zircon | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Zirconium silicate | |

CAS RN |

10101-52-7, 14940-68-2, 1344-21-4 | |

| Record name | Zirconium silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010101527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014940682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zircon (Zr(SiO4)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H4SiO4), zirconium(4+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60892246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zircon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silicic acid, zirconium(4+) salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zirconium orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIRCONIUM SILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SY8H89134 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.